Methyl 7-methylcyclopenta[c]pyran-4-carboxylate
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Overview
Description
Methyl 7-methylcyclopenta[c]pyran-4-carboxylate: is a chemical compound belonging to the group of terpenoids. It is noted in the literature as a component of complex hypolipemic and choleretic agents . This compound is found in the extracts of Plantago major, a species of plantain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate involves several steps, typically starting with the cyclization of appropriate precursors to form the cyclopenta[c]pyran ring system. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methylcyclopenta[c]pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Methyl 7-methylcyclopenta[c]pyran-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its potential biological activities, such as hypolipemic and choleretic effects.
Medicine: Investigated for its potential therapeutic applications in treating lipid disorders.
Industry: Utilized in the development of new chemical entities and formulations.
Mechanism of Action
The mechanism of action of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. As a terpenoid, it may modulate lipid metabolism and bile secretion, contributing to its hypolipemic and choleretic effects . The exact molecular targets and pathways are still under investigation, but it is believed to influence enzymes and receptors involved in lipid and bile acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 7-methylcyclopenta[c]pyran-4-carboxylate include:
- Cyclopenta[c]pyran-7-carboxaldehyde, 4-[(acetyloxy)methyl]-
- Norlean-17-en-3-on
- 3-[3-Bromophenyl]-7-chloro-3.4-dihydro-10-hydroxy-1.9(2H,10H)-acridinedione
Uniqueness
This compound is unique due to its specific structure and biological activities. Its presence in Plantago major and its noted hypolipemic and choleretic effects distinguish it from other similar compounds .
Properties
IUPAC Name |
methyl 7-methylcyclopenta[c]pyran-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-3-4-8-9(7)5-14-6-10(8)11(12)13-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWBVIWBTKFOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2C1=COC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345554 |
Source
|
Record name | Methyl 7-methylcyclopenta[c]pyran-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63785-74-0 |
Source
|
Record name | Methyl 7-methylcyclopenta[c]pyran-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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